molecular formula C3HF7 B1665588 1,1,1,2,3,3,3-Heptafluoropropane CAS No. 431-89-0

1,1,1,2,3,3,3-Heptafluoropropane

Cat. No.: B1665588
CAS No.: 431-89-0
M. Wt: 170.03 g/mol
InChI Key: YFMFNYKEUDLDTL-UHFFFAOYSA-N
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Mechanism of Action

1,1,1,2,3,3,3-Heptafluoropropane, also known as heptafluoropropane, HFC-227ea, HFC-227, or FM-200, is a colorless, odorless gaseous halocarbon .

Target of Action

The primary target of this compound is fire. It is commonly used as a gaseous fire suppression agent . It is used in fire suppression systems that protect data processing and telecommunication facilities, and in fire suppression of many flammable liquids and gases .

Mode of Action

This compound acts by introducing a concentration of the agent between 6.25% and 9% depending on the hazard being suppressed . It is categorized as a Clean Agent and is governed by NFPA 2001 - Standard for Clean Agent Fire Extinguishing Systems .

Biochemical Pathways

At high temperatures, it will decompose and produce hydrogen fluoride . Other decomposition products include carbonyl fluoride, carbon monoxide, and carbon dioxide .

Pharmacokinetics

It is slightly soluble in water (260 mg/l) .

Result of Action

The primary result of the action of this compound is the suppression of fire. It leaves no residue on valuable equipment after discharge . As an aerosol propellant, it is used in pharmaceutical metered dose inhalers such as those used for dispensing asthma medication .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. At high temperatures, it will decompose and produce hydrogen fluoride . Its atmospheric lifetime is approximated between 31 and 42 years . It leaves no residue or oily deposits and can be removed by ventilation of the affected space .

Preparation Methods

Apaflurane is synthesized through the fluorination of 1,1,1,2,3,3,3-heptachloropropane. The reaction involves the replacement of chlorine atoms with fluorine atoms using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction is carried out under controlled conditions to ensure complete fluorination .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropane
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InChI

InChI=1S/C3HF7/c4-1(2(5,6)7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMFNYKEUDLDTL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
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Molecular Formula

C3HF7
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DSSTOX Substance ID

DTXSID4042048
Record name 2H-Perfluoropropane
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Molecular Weight

170.03 g/mol
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Physical Description

Liquid, Liquefied gas; [MSDSonline]
Record name Propane, 1,1,1,2,3,3,3-heptafluoro-
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Boiling Point

-16.34 °C
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Density

1.394 g/cu cm at 25 °C, Critical density: 0.582 g/cu cm; heat of evaporation: 208.96 kJ/kg at BP
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Vapor Density

4.2 at 20 °C (Air = 1)
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Vapor Pressure

VP: 390 kPa at 20 °C, Vapor pressure (kPa): 86.7 at -20 °C; 196.2 at 0 °C; 390.2 at 20 °C; 702.9 at 40 °C; 1174.7 at 60 °C; 1857.2 at 80 °C; 2824.6 at 100 °C, 3.41X10+3 mm Hg at 25 °C
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Color/Form

Colorless gas

CAS No.

431-89-0
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Record name Propane, 1,1,1,2,3,3,3-heptafluoro-
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Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Melting Point

-126.8 °C
Record name 1,1,1,2,3,3,3-Heptafluoropropane
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Synthesis routes and methods I

Procedure details

2-Chloroheptafluoropropane (1.38 g/hr) and hydrogen (22 cc/min) were fed into the 1/4" Inconel® nickel alloy reactor filled with Inconel® nickel alloy chips (10 g). Operation at 500° C. and 250 psig for 33.3 hours gave an average of 91.3% conversion with 99.4% selectivity to CF3CHFCF3.
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Inconel
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Inconel
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Synthesis routes and methods II

Procedure details

The solubility of the FC-218/DME azeotrope (90.3/9.7) and the HFC-227ea/DME azeotrope (87.5/12.5) in polystyrene was determined by combining a piece of polystyrene (about 2.5 cm long, 0.5 cm wide and 0.05 cm thick) with about 50 g azeotrope. The azeotropes, FC-218 and HFC-227ea showed little or no solvency for polystyrene, producing no plasticization of the thermoplastic polymer. The data are summarized in Table IV.
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( 90.3/9.7 )
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HFC-227ea DME
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( 87.5/12.5 )
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polystyrene
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polystyrene
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Synthesis routes and methods III

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
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fluorine
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Synthesis routes and methods IV

Procedure details

A vapor plug flow reactor ½″ diameter×3′ long Monel® pipe is fed with 1 g/min of the hexafluoro-2-propanol and 150 cc/min of elemental fluorine at ambient conditions to produce 1,1,1,2,3,3,3 heptafluoropropane in greater than 90% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,3,3,3-Heptafluoropropane
Reactant of Route 2
1,1,1,2,3,3,3-Heptafluoropropane
Reactant of Route 3
1,1,1,2,3,3,3-Heptafluoropropane
Reactant of Route 4
1,1,1,2,3,3,3-Heptafluoropropane
Reactant of Route 5
1,1,1,2,3,3,3-Heptafluoropropane
Reactant of Route 6
1,1,1,2,3,3,3-Heptafluoropropane
Customer
Q & A

Q1: Is there evidence of 1,1,1,2,3,3,3-Heptafluoropropane's compatibility with mineral oils, crucial for its use as a refrigerant?

A1: Yes, studies have investigated the miscibility of this compound with mineral oils, a key factor for its application as a refrigerant. Research indicates that the miscibility of this compound with mineral oil is influenced by temperature, oil concentration, and the specific composition of the this compound blend. []

Q2: Can this compound form azeotropic-like mixtures with other compounds?

A2: Yes, research reveals that this compound can form azeotropic-like compositions with specific compounds like pentafluoroethane, 1,1,1,2-tetrafluoroethane, n-butane, and n-pentane. [] It also exhibits azeotropic behavior with isobutene at various temperatures. []

Q3: How does the presence of this compound impact the critical parameters of hydrofluoroether mixtures?

A3: Studies have shown that the addition of this compound to hydrofluoroether mixtures influences their critical temperature, pressure, and density. These parameters are essential for understanding the behavior of refrigerant blends. [, ]

Q4: What are the critical parameters of this compound?

A4: The critical temperature, pressure, and density of this compound have been experimentally determined, with researchers achieving high levels of accuracy in their measurements. [, ]

Q5: Are there established methods for measuring the thermal conductivity of this compound in its gaseous state?

A5: Yes, researchers have employed a transient hot-wire method to accurately determine the thermal conductivity of gaseous this compound across a range of temperatures and pressures. []

Q6: How can the vapor pressure of this compound be accurately measured and modeled?

A6: Precise vapor pressure measurements for this compound have been conducted using techniques like the modified Burnett apparatus. These experimental data are often fitted to equations like the Wagner-type equation for accurate representation and prediction of vapor pressure behavior. [, ]

Q7: Has the density of this compound in both gaseous and liquid states been studied?

A7: Yes, sophisticated experimental techniques such as the Burnett-isochoric method and vibrating tube densimeter have been used to accurately determine the density of this compound in both its gaseous and liquid phases under varying conditions of temperature and pressure. [, , , ]

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C3HF7. Its molecular weight is 170.03 g/mol.

Q9: What is the atmospheric lifetime of this compound, and how does it compare to other refrigerants?

A9: Atmospheric measurements suggest a long stratospheric lifetime for this compound, estimated at around 370 years. This extended lifetime has implications for its long-term impact on the environment. [, ]

Q10: Is there evidence of increasing atmospheric concentrations of this compound?

A10: Yes, measurements from remote atmospheric regions indicate a continuous increase in the atmospheric abundance of this compound. This trend highlights its growing use and the need for monitoring its environmental impact. [, ]

Q11: Can this compound be used in pharmaceutical aerosol formulations?

A11: Yes, this compound is employed as a propellant in metered dose inhaler (MDI) formulations. Its use often requires careful consideration of surfactant selection to ensure proper drug dispersion and stability. [, , ]

Q12: What challenges are associated with the use of this compound in pharmaceutical formulations?

A12: One challenge is its low polarity, which can affect the solubility of certain drugs. Research has focused on strategies like using co-solvents or specific surfactants to overcome these limitations and improve drug delivery. [, ]

Q13: Has this compound been investigated for deacidification of paper-based materials?

A13: Yes, but studies comparing its efficacy to other methods like hexamethyldisiloxane and air-water treatments suggest that this compound may not meet the required standards for long-term preservation of wood-containing paper. []

Q14: What is known about the metabolism of this compound in biological systems?

A14: Research indicates that this compound is metabolized at very low rates in rats, producing hexafluoroacetone trihydrate as a minor metabolite. []

Q15: Is there evidence suggesting that this compound or its metabolites can bind to proteins?

A15: Studies using human serum albumin and other models indicate minimal binding of this compound's metabolite, hexafluoroacetone trihydrate, to proteins. This finding suggests a low potential for irreversible protein binding and associated toxicity. []

Q16: Have there been any genotoxicity studies conducted on this compound?

A16: Yes, this compound has undergone genotoxicity assessments using various models, including the Salmonella typhimurium assay and the mouse micronucleus test. [, ]

Q17: How is this compound commonly quantified in biological samples?

A17: Headspace gas chromatography-mass spectrometry is a sensitive and reliable method used for quantifying this compound concentrations in biological samples, such as blood. []

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